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N-(2,4-DICHLOROBENZYL)(PHENYL)METHANESULFONAMIDE
Overview
Description
N-(2,4-DICHLOROBENZYL)(PHENYL)METHANESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are a group of compounds that contain the sulfonamide functional group, which consists of a sulfonyl group connected to an amine group . This compound is characterized by the presence of a 2,4-dichlorobenzyl group and a phenyl group attached to a methanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROBENZYL)(PHENYL)METHANESULFONAMIDE typically involves the reaction of 2,4-dichlorobenzyl chloride with phenylmethanesulfonamide in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction can be represented as follows: [ \text{2,4-Dichlorobenzyl chloride} + \text{Phenylmethanesulfonamide} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for sulfonamides often involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DICHLOROBENZYL)(PHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the benzyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
N-(2,4-DICHLOROBENZYL)(PHENYL)METHANESULFONAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,4-DICHLOROBENZYL)(PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth . The compound binds to the active site of the enzyme, preventing the formation of folic acid and thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with a similar mechanism of action.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Ampiroxicam: A sulfonamide-based anti-inflammatory drug.
Uniqueness
N-(2,4-DICHLOROBENZYL)(PHENYL)METHANESULFONAMIDE is unique due to the presence of the 2,4-dichlorobenzyl group, which may confer specific chemical and biological properties not found in other sulfonamides. This structural feature can influence the compound’s reactivity and its interactions with biological targets.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-13-7-6-12(14(16)8-13)9-17-20(18,19)10-11-4-2-1-3-5-11/h1-8,17H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIKTYUNOYDUPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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